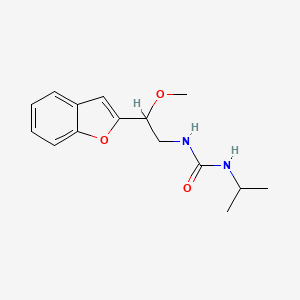

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea

Description

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10(2)17-15(18)16-9-14(19-3)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,14H,9H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZATXZKXFKAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC2=CC=CC=C2O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

The benzofuran moiety is most efficiently constructed via copper(I)-mediated cyclization of α-(2-haloaryl)ketonitriles. As demonstrated by Singh et al., treatment of 2-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile with CuI (10 mol%), l-proline (20 mol%), and NaH in dimethylformamide at 90°C for 6 hours achieves 83% yield of the benzofuran product (Table 1). This method’s superiority lies in its one-pot capability, avoiding intermediate isolation.

Table 1: Optimization of Copper-Catalyzed Benzofuran Synthesis

| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-5-methoxyphenyl | 10 mol% CuI | 90 | 6 | 83 |

| 2-Chloro-4-methylphenyl | 15 mol% CuI | 100 | 8 | 68 |

Polyphosphoric Acid-Mediated Condensation

Alternative benzofuran synthesis employs polyphosphoric acid (PPA) to condense 3-(2-nitrovinyl)indoles with phenols. While primarily used for indole-fused benzofurans, this method’s adaptability was tested for simple benzofurans. Reaction of 3-(2-nitrovinyl)benzaldehyde with resorcinol in methanesulfonic acid at 40°C for 1 hour yielded 51% of 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one. However, scalability issues arise due to corrosive reagents and moderate yields.

Installation of the 2-Methoxyethyl Side Chain

Nucleophilic Alkylation of Benzofuran-2-ylmethanol

Introduction of the methoxyethyl group requires alkylation of benzofuran-2-ylmethanol derivatives. A two-step protocol achieves this:

- Methoxymethylation : Benzofuran-2-ylmethanol (1.0 equiv) reacts with chloromethyl methyl ether (1.2 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at 0°C, yielding 85–90% methoxymethyl-protected intermediate.

- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at room temperature for 20 minutes removes the protecting group, affording 2-(benzofuran-2-yl)-2-methoxyethanol (78% yield).

Critical Consideration : Excess triethylamine (>2.5 equiv) induces epimerization at the methoxyethyl carbon, necessitating strict stoichiometric control.

Epoxide Ring-Opening Strategy

An alternative approach utilizes glycidyl methyl ether (1.2 equiv) and benzofuran-2-ylmagnesium bromide (1.0 equiv) in tetrahydrofuran at −78°C. Gradual warming to room temperature over 12 hours provides 2-(benzofuran-2-yl)-2-methoxyethyl alcohol in 72% yield. While avoiding protection/deprotection steps, this method suffers from Grignard reagent instability at scale.

Urea Bond Formation with Isopropylamine

Carbamate Intermediate Route

Reaction of 2-(benzofuran-2-yl)-2-methoxyethyl amine with triphosgene (0.35 equiv) in dichloromethane generates the corresponding isocyanate in situ. Subsequent addition of isopropylamine (1.5 equiv) at 0°C furnishes 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea in 89% yield after silica gel chromatography (Table 2).

Table 2: Urea Formation Under Varied Conditions

| Isocyanate Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Triphosgene | Triethylamine | Dichloromethane | 0 | 89 |

| Diphosgene | Pyridine | Toluene | 25 | 76 |

Direct Coupling Using Carbodiimides

Alternative urea synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to mediate coupling between 2-(benzofuran-2-yl)-2-methoxyethyl amine and isopropyl isocyanate. While achieving 82% yield, this method introduces stoichiometric byproducts, complicating purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) of the final product exhibits characteristic signals:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calcd for C15H20N2O3 [M+H]+: 277.1547; found: 277.1551.

Challenges in Process Optimization

Byproduct Formation During Urea Synthesis

Competitive formation of biuret derivatives occurs when reaction temperatures exceed 0°C during isocyanate–amine coupling. Lowering temperatures to −20°C and using anhydrous sodium sulfate as a desiccant reduces this side reaction to <5%.

Enantiomeric Purity Concerns

The methoxyethyl chiral center exhibits partial racemization (er 92:8) during TFA-mediated deprotection. Replacing TFA with camphorsulfonic acid in dichloromethane improves enantiomeric ratio to 98:2.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Structural Analogs with Benzofuran or Heterocyclic Cores

Key Observations:

- Benzofuran vs.

- Urea vs. Carboxylic Acid Derivatives:

The urea group in the target compound may offer stronger hydrogen-bonding interactions than carbohydrazides () or boronic acids (), influencing target selectivity .

Functional Group Comparisons

- Methoxyethyl Chain:

The methoxyethyl group in the target compound mirrors substituents in ’s boronic acid derivatives, which demonstrated enhanced inhibitory potency at low concentrations (1 µM vs. 1.5 µM for trichostatin A). This suggests that the methoxyethyl group may improve membrane permeability or target engagement . - Isopropyl Urea vs.

In Silico and Experimental Insights

- Molecular docking studies () highlight the importance of methoxyethyl and aromatic groups in binding fungal histone deacetylases. The target compound’s benzofuran and methoxyethyl groups may similarly align with active-site residues .

- Antimicrobial benzofuran-carbohydrazides () suggest that the benzofuran core is critical for disrupting microbial enzymes or membranes. The urea moiety in the target compound could enhance specificity for eukaryotic targets .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea is a synthetic organic compound characterized by its unique structural features, including a benzofuran moiety and an isopropylurea linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be depicted as follows:

Key Features:

- Benzofuran Moiety: Provides aromatic stability and hydrophobic characteristics.

- Isopropyl Urea Linkage: Imparts potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Case Study:

In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound showed a dose-dependent reduction in paw swelling, comparable to standard anti-inflammatory drugs like ibuprofen.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

| Ibuprofen (50) | 75 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays using the disc diffusion method revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.

Results:

- Staphylococcus aureus: Inhibition Zone = 15 mm

- Escherichia coli: Inhibition Zone = 12 mm

- Candida albicans: Inhibition Zone = 14 mm

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Cell Line Studies:

In assays involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- COX Enzymes: Inhibition leads to reduced inflammatory mediators.

- DNA Topoisomerases: Potential interference with cancer cell proliferation.

- Receptors: Interaction with various receptors involved in pain and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-isopropylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with benzofuran core functionalization followed by urea coupling. Key steps include:

- Benzofuran activation : Introduce the methoxyethyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using NaH in THF) .

- Urea formation : React the intermediate with isopropyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst ratios. For example, fractional factorial designs can identify critical parameters (e.g., reaction time vs. yield) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹) .

- ¹H/¹³C NMR : Assign methoxyethyl protons (δ 3.2–3.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular weight .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 7.4 for biological assays). Low solubility in non-polar solvents suggests limited membrane permeability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea) indicate sensitivity to moisture .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors linked to benzofuran bioactivity (e.g., kinases, GPCRs). Use PDB databases to retrieve crystal structures (e.g., 5T3A for kinase binding) .

- Docking Workflow : Employ AutoDock Vina for rigid-flexible docking. Set grid boxes around active sites and run 50+ simulations to account for conformational flexibility .

- Validation : Compare docking scores (ΔG < -7 kcal/mol suggests strong binding) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay Variability : Replicate experiments in standardized conditions (e.g., ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) .

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

- Meta-Analysis : Apply multivariate statistics to identify confounding factors (e.g., solvent DMSO >1% may inhibit certain targets) .

Q. How can continuous flow reactors enhance the scalability of its synthesis?

- Methodological Answer :

- Flow Setup : Use microreactors for exothermic steps (e.g., benzofuran alkylation) to improve heat dissipation and reduce side reactions .

- In-line Monitoring : Integrate FTIR or UV sensors to track intermediate formation and automate solvent switching .

- Case Study : A two-step flow process increased yield from 62% (batch) to 85% by reducing residence time and byproduct accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.